molecular formula C26H22ClN3O2 B12694491 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- CAS No. 86818-86-2

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)-

Katalognummer: B12694491
CAS-Nummer: 86818-86-2
Molekulargewicht: 443.9 g/mol
InChI-Schlüssel: HXFBCMHGQSTZNG-MOHJPFBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, and a phenylmethylene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate precursors under controlled conditions to form the imidazole ring.

    Substitution Reactions: Introducing the chlorophenyl, morpholinyl, and phenylmethylene groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Benzimidazole: Contains a fused benzene ring, offering different properties.

    Thiazole: Similar heterocyclic compound with sulfur in the ring.

Uniqueness

4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.

Eigenschaften

CAS-Nummer

86818-86-2

Molekularformel

C26H22ClN3O2

Molekulargewicht

443.9 g/mol

IUPAC-Name

(5Z)-5-benzylidene-2-(4-chlorophenyl)-3-(4-morpholin-4-ylphenyl)imidazol-4-one

InChI

InChI=1S/C26H22ClN3O2/c27-21-8-6-20(7-9-21)25-28-24(18-19-4-2-1-3-5-19)26(31)30(25)23-12-10-22(11-13-23)29-14-16-32-17-15-29/h1-13,18H,14-17H2/b24-18-

InChI-Schlüssel

HXFBCMHGQSTZNG-MOHJPFBDSA-N

Isomerische SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C5=CC=C(C=C5)Cl

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=NC(=CC4=CC=CC=C4)C3=O)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.